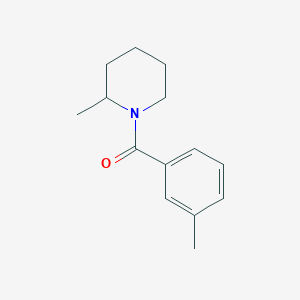

2-Methyl-1-(3-methylbenzoyl)piperidine

Description

2-Methyl-1-(3-methylbenzoyl)piperidine is a substituted piperidine derivative characterized by a methyl group at the 2-position of the piperidine ring and a 3-methylbenzoyl moiety attached to the nitrogen atom. This compound shares structural similarities with analgesics and neuromodulators, particularly those targeting opioid or nicotinic acetylcholine receptors (nAChRs). Its pharmacological profile is influenced by stereochemical and substituent-related factors, as seen in analogous compounds .

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

(3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C14H19NO/c1-11-6-5-8-13(10-11)14(16)15-9-4-3-7-12(15)2/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |

InChI Key |

SARNYWHHXSNSJY-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1C(=O)C2=CC(=CC=C2)C |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Tolperisone Derivatives

Tolperisone derivatives, such as 3-Tolperisone Hydrochloride (2-Methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone-hydrochloride) and its 2-methylphenyl analog (Compound D in ), demonstrate how positional isomerism affects activity. Key differences include:

- 3-Methylbenzoyl vs. 2-Methylbenzoyl : The 3-methyl substitution in 2-Methyl-1-(3-methylbenzoyl)piperidine may enhance steric compatibility with receptor binding pockets compared to 2-methyl analogs, which exhibit altered torsion angles and reduced bioactivity .

- Pharmacological Impact : Tolperisone derivatives with 3-methyl groups are clinically used as muscle relaxants, whereas 2-methyl analogs show diminished efficacy due to suboptimal receptor interactions .

Piperidine Ring Modifications

Alkyl Substituents on Piperidine Nitrogen

Compounds like APB-6 and APB-10 () feature large alkyl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl) on the piperidine nitrogen. In contrast, this compound retains a benzoyl group.

- Potency : Alkyl-substituted derivatives (e.g., APB-6) exhibit 3–4-fold higher potency at nAChRs due to enhanced lipophilicity and membrane permeability .

- Selectivity : The benzoyl group in this compound may confer selectivity for opioid receptors over nAChRs, as seen in fentanyl analogs .

Heterocyclic Replacements

APB-12 () replaces the piperidine ring with pyrrolidine and modifies the linker position.

Data Table: Structural and Functional Comparison

Key Research Findings

- Steric Effects : The 3-methylbenzoyl group in this compound optimizes receptor binding compared to ortho-substituted isomers .

- Metabolic Stability : Piperidine derivatives with benzoyl groups exhibit longer half-lives than alkyl-substituted analogs due to reduced CYP450-mediated oxidation .

- Receptor Selectivity : Structural tweaks (e.g., heterocyclic linkers) can shift activity from opioid to nicotinic targets, as demonstrated in APB-12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.